Mefluidide-potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mefluidide-potassium is a chemical compound known for its use as a herbicide and plant growth regulator. It is a derivative of mefluidide and is primarily used to regulate the growth of turf grass and ornamental plants. The compound’s chemical formula is C₁₁H₁₂F₃KN₂O₃S, and it is recognized for its ability to inhibit the biosynthesis of gibberellins, which are plant hormones that promote growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mefluidide-potassium involves the reaction of mefluidide with potassium hydroxide. The process typically includes the following steps:
Preparation of Mefluidide: Mefluidide is synthesized by reacting 2,4-dimethyl-5-(trifluoromethanesulfonamido)aniline with acetic anhydride.
Formation of this compound: Mefluidide is then reacted with potassium hydroxide in an aqueous solution to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically crystallized and purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Mefluidide-potassium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted this compound compounds with different functional groups.
Scientific Research Applications
Mefluidide-potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development, particularly in regulating the growth of turf grass and ornamental plants.
Medicine: Research is ongoing to explore its potential use in medical applications, including its effects on cellular processes.
Mechanism of Action
Mefluidide-potassium exerts its effects by inhibiting the biosynthesis of gibberellins, which are plant hormones that promote growth. The compound targets specific enzymes involved in the gibberellin biosynthesis pathway, leading to reduced plant growth and development. This mechanism makes it effective as a plant growth regulator and herbicide .
Comparison with Similar Compounds
Mefluidide-potassium is unique compared to other similar compounds due to its specific mode of action and chemical structure. Similar compounds include:
Mepiquat chloride: Another plant growth regulator that inhibits gibberellin biosynthesis but has a different chemical structure.
Chlorflurenol: A compound with similar herbicidal properties but different molecular targets.
Acifluorfen: A herbicide with a different mode of action, targeting protoporphyrinogen oxidase.
This compound stands out due to its trifluoromethanesulfonamido group, which contributes to its unique chemical properties and effectiveness as a plant growth regulator .
Properties
CAS No. |
83601-83-6 |
---|---|
Molecular Formula |
C11H12F3KN2O3S |
Molecular Weight |
348.39 g/mol |
IUPAC Name |
potassium;(5-acetamido-2,4-dimethylphenyl)-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C11H12F3N2O3S.K/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14;/h4-5H,1-3H3,(H,15,17);/q-1;+1 |
InChI Key |
QTWDVSMYLOZQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)[N-]S(=O)(=O)C(F)(F)F)C.[K+] |
physical_description |
Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.